BenchChemオンラインストアへようこそ!

3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Lipophilicity LogP Drug-likeness

3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid (CAS 1522911-64-3) is a fluorinated phenylpyruvic acid derivative belonging to the α-keto acid class, with molecular formula C₁₀H₆F₄O₃ and molecular weight 250.15 g/mol. The compound features a 2-oxopropanoic acid (α-keto acid) moiety linked to a phenyl ring bearing both a fluorine atom at the ortho position (C-2) and a trifluoromethyl group at the ortho′ position (C-6), creating a unique 2,6-disubstituted aromatic scaffold.

Molecular Formula C10H6F4O3
Molecular Weight 250.15 g/mol
Cat. No. B13696175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid
Molecular FormulaC10H6F4O3
Molecular Weight250.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CC(=O)C(=O)O)C(F)(F)F
InChIInChI=1S/C10H6F4O3/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3H,4H2,(H,16,17)
InChIKeyITDRYERJDWPJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid – Procurement-Grade α-Keto Acid Building Block for Fluorinated Medicinal Chemistry


3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid (CAS 1522911-64-3) is a fluorinated phenylpyruvic acid derivative belonging to the α-keto acid class, with molecular formula C₁₀H₆F₄O₃ and molecular weight 250.15 g/mol . The compound features a 2-oxopropanoic acid (α-keto acid) moiety linked to a phenyl ring bearing both a fluorine atom at the ortho position (C-2) and a trifluoromethyl group at the ortho′ position (C-6), creating a unique 2,6-disubstituted aromatic scaffold . This compound is classified within the broader family of phenylpyruvic acid derivatives, which are recognized substrates and inhibitors of key enzymatic systems including macrophage migration inhibitory factor (MIF) tautomerase and serine proteases [1]. Commercial availability is predominantly through specialist chemical suppliers at purities of ≥95%, with the product intended exclusively for research and development use .

Why In-Class Phenylpyruvic Acid Analogs Cannot Substitute for 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid in Structure-Sensitive Applications


Phenylpyruvic acid derivatives with varying fluorination patterns exhibit fundamentally different physicochemical and biochemical properties that preclude simple interchange. The parent compound, 2-oxo-3-phenylpropanoic acid, displays a measured LogP of approximately 0.88, whereas the mono-trifluoromethyl-substituted analog (m-(trifluoromethyl)phenylpyruvic acid) reaches a LogP of approximately 1.90 . The target compound, bearing both a ring fluorine and a trifluoromethyl group (four fluorine atoms total), is predicted to exhibit a further elevated LogP in the range of approximately 2.0–2.1, representing an approximately 1.2 log-unit increase in lipophilicity versus the unsubstituted parent . Critically, the Parisi and Abeles (1992) structure–activity relationship established that inhibitory potency of fluorinated α-keto acids against chymotrypsin scales directly with the number of fluorine atoms, with Ki values spanning three orders of magnitude (15 μM to 4,700 μM) across the fluorination series [1]. Furthermore, the specific 2-fluoro-6-trifluoromethyl ortho,ortho′-disubstitution pattern creates a sterically constrained environment adjacent to the reactive α-keto acid moiety that is absent in mono-substituted or para-substituted regioisomers, potentially altering both tautomer equilibrium and target-binding geometry . These quantitative and structural factors mean that substituting a less fluorinated or differently substituted analog will yield divergent reactivity, binding, and pharmacokinetic readouts.

Quantitative Differentiation Evidence: 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Elevated LogP vs. Unsubstituted and Mono-Trifluoromethyl Phenylpyruvic Acids

The target compound exhibits a predicted LogP of approximately 2.0–2.1, compared to measured LogP values of 0.88 for the parent phenylpyruvic acid (CAS 156-06-9) and 1.90 for m-(trifluoromethyl)phenylpyruvic acid (CAS 120658-70-0) . This represents an approximately 1.2 log-unit increase over the unsubstituted parent and an approximately 0.1–0.2 log-unit increase over the mono-CF₃ analog, attributable to the additive contribution of the ortho-fluorine substituent. The elevated LogP of the target compound is expected to confer increased membrane permeability and altered tissue distribution compared to less fluorinated analogs, a principle well-established in fluorinated medicinal chemistry [1].

Lipophilicity LogP Drug-likeness Membrane permeability

Fluorine Count–Potency Relationship: Quantitative SAR for Serine Protease Inhibition

Parisi and Abeles (1992) demonstrated that fluorinated α-keto acid derivatives [PhCHFCOCO₂R, PhCH₂CHFCOCO₂R, PhCF₂COCO₂R, and PhCH₂CF₂COCO₂R] inhibit chymotrypsin with Ki values ranging from 15 μM to 4,700 μM, and that potency increases directly with the number of fluorine atoms on the scissile carbonyl-flanking positions [1]. The target compound, bearing four fluorine atoms (one aryl-F and three CF₃-F atoms), incorporates electron-withdrawing groups on both sides of the α-keto acid reactive center — the ortho-fluorine and ortho′-trifluoromethyl groups flank the methylene bridge adjacent to the carbonyl. This dual electron-withdrawing architecture is directly analogous to the design principle validated by Parisi and Abeles, wherein electronegative substitution on both sides of the reactive carbonyl enhances electrophilicity and consequently inhibitory potency [1]. In that study, the most potent free acid in the phenylpyruvic series containing a difluoromethylene unit (PhCF₂COCO₂H) exhibited a Ki of approximately 15 μM, whereas mono-fluorinated analogs in the same series were approximately 10- to 300-fold less potent [1].

Serine protease inhibition Structure–activity relationship α-Keto acid electrophilicity Chymotrypsin

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition: Class Membership of Fluorosubstituted Phenylpyruvic Acids

Fluorosubstituted phenylpyruvic acids are a recognized inhibitor class for the tautomerase activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in autoimmune, inflammatory, and neoplastic diseases [1]. The extensive review by Carpy et al. (2004) established that enol tautomers of phenylpyruvic acid derivatives act as potential inhibitors of the phenylpyruvate tautomerase activity catalyzed by MIF, with the keto-enol equilibrium being sensitive to aryl ring substitution . A 2009 comprehensive review in Current Medicinal Chemistry explicitly identifies the 'fluorosubstituted phenylpyruvic acid class' alongside D-dopachrome derivatives, ISO-1 (isoxazoline), and α,β-unsaturated carbonyl compounds as one of the principal MIF inhibitor chemotypes [1]. N-acetyl-p-benzoquinone derivatives within this broader class achieve submicromolar IC₅₀ values [1]. The target compound, with its dual ortho-fluorine and ortho′-trifluoromethyl substitution, is expected to shift the keto-enol equilibrium toward the enol form more strongly than mono-substituted analogs, a prediction grounded in the electron-withdrawing effect of fluorine substituents on α-keto acid tautomerism .

MIF tautomerase Anti-inflammatory Phenylpyruvate tautomerase Immunomodulation

Positional Isomer Differentiation: 2-Fluoro-6-CF₃ vs. Other Regioisomeric Patterns in the C₁₀H₆F₄O₃ Family

At least five positional isomers exist within the C₁₀H₆F₄O₃ molecular formula space for fluoro-trifluoromethyl-phenyl-2-oxopropanoic acids: the 2-fluoro-3-CF₃ (CAS 2229464-06-4), 2-fluoro-4-CF₃ (CAS 2228411-60-5), 2-fluoro-5-CF₃ (CAS 1510057-24-5), 2-fluoro-6-CF₃ (CAS 1522911-64-3, the target compound), and 4-fluoro-2-CF₃ variants . The target compound's 2,6-disubstitution pattern (ortho,ortho′) places both electronegative substituents adjacent to the methylene bridge connecting the aryl ring to the α-keto acid, creating maximum steric congestion around the reactive center. This configuration is distinct from the 2,4- and 2,5-isomers, where one substituent occupies a meta or para position with reduced steric influence on the reactive moiety. The Hammett σ₀ constants for the 2-fluoro-6-CF₃ arrangement predict a combined electron-withdrawing effect that differs quantitatively from other regioisomers, and experimental work on related fluorinated phenylpyruvic acid transaminations has demonstrated a linear relationship between log kₒbₛ and Hammett σ₀ [1]. Users requiring a specific regioisomer for structure–activity studies must therefore verify positional identity, as regioisomeric contaminants will produce confounding biological readouts.

Positional isomer Regiochemistry Steric effects Molecular recognition

Purity and Handling Specification: ≥95% Assay with GHS07 Hazard Classification

The compound is commercially supplied at ≥95% purity (HPLC) as confirmed by vendor certificate of analysis . It carries GHS07 hazard classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with precautionary codes P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338 . Long-term storage is specified at cool, dry conditions with a shelf life of 3 years as powder at −20°C . These specifications are comparable to other fluorinated phenylpyruvic acid analogs in the same purity grade, but the explicit GHS07 classification provides a defined safety framework for laboratory handling that should be factored into procurement decisions involving large-quantity or high-frequency use.

Purity specification GHS classification Procurement quality Safe handling

Optimal Application Scenarios for 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid Based on Quantitative Evidence


Lead Optimization of Serine Protease Inhibitors Requiring Enhanced α-Keto Acid Electrophilicity

The Parisi and Abeles (1992) SAR demonstrates that fluorinated α-keto acids inhibit chymotrypsin with potency scaling directly with fluorine count [1]. The target compound's four-fluorine architecture (aryl-F + CF₃) represents the highest fluorination level among commercially available ortho-substituted phenylpyruvic acids, making it a rational choice for medicinal chemistry teams seeking to maximize carbonyl electrophilicity in α-keto acid-based serine protease inhibitor scaffolds. Researchers should benchmark inhibitory potency against PhCF₂COCO₂H (Ki ≈ 15 μM) as a reference point for the difluoromethylene series and assess whether the 2-fluoro-6-CF₃ phenyl configuration provides additional binding-site interactions beyond those achievable with simpler fluorinated analogs [1].

MIF Tautomerase Chemical Probe Development Leveraging Fluorosubstituted Phenylpyruvic Acid Pharmacophore

Given the established class membership of fluorosubstituted phenylpyruvic acids as MIF tautomerase inhibitors, as documented in comprehensive reviews [2], this compound serves as a candidate scaffold for MIF-targeted chemical probe development. The dual ortho-electron-withdrawing substituents are predicted to stabilize the enol tautomer — the form that interacts with the MIF active site . Investigators should conduct head-to-head MIF tautomerase inhibition assays using 4-hydroxyphenyl pyruvic acid as substrate, benchmarked against ISO-1 (IC₅₀ ≈ 0.6–0.7 μM), to determine whether the 2-fluoro-6-CF₃ pattern confers measurable potency advantages over mono-substituted phenylpyruvic acid analogs [2].

Synthesis of Ortho,Ortho′-Disubstituted Fluorinated Phenylalanine Derivatives via Biocatalytic Transamination

Phenylpyruvic acid derivatives serve as direct precursors for the asymmetric synthesis of non-canonical fluorinated phenylalanines via transaminase-catalyzed or biomimetic reductive amination [3]. The target compound's 2-fluoro-6-CF₃ phenyl group presents a sterically demanding substrate for transaminase enzymes, with the linear relationship between log kₒbₛ and Hammett σ₀ established for fluorinated phenylpyruvic acids enabling predictable reaction kinetics [3]. The resulting (2S)-2-amino-3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid product is a valuable non-proteinogenic amino acid for peptide engineering and structural biology applications where fluorinated aromatic side chains serve as ¹⁹F NMR probes or modulate hydrophobic packing interactions.

High-Throughput Screening Library Design Requiring Defined Lipophilicity and Structural Diversity

With a predicted LogP of approximately 2.0–2.1 — representing a >10-fold increase in octanol-water partitioning vs. the unsubstituted parent (LogP 0.88) — this compound occupies a distinct lipophilicity space within phenylpyruvic acid chemical libraries. Its molecular weight of 250.15 g/mol and predicted LogP place it within favorable drug-like property space (Lipinski rule of five compliance) while offering significantly enhanced membrane permeability potential. Screening library curators should position this compound as a higher-logP complement to less fluorinated phenylpyruvic acid analogs, enabling systematic exploration of lipophilicity–activity relationships across a lead series.

Quote Request

Request a Quote for 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.